molecular formula C44H69NO12 B1230572 4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid CAS No. 75761-62-5

4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

Cat. No.: B1230572
CAS No.: 75761-62-5
M. Wt: 804 g/mol
InChI Key: BMTPRPLWWXOKLI-RZMZQETLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid is a monovalent polyether antibiotic of the spiroketal type. It is isolated from fermented cultures of Streptomyces cinnamonensis subsp. urethanofaciens. This compound exhibits significant activity against gram-positive bacteria and has a high affinity for monovalent cations.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid is primarily obtained through fermentation. The fermentation process involves culturing Streptomyces cinnamonensis subsp. urethanofaciens under specific conditions to produce the antibiotic. The fermentation broth is then processed to isolate and purify the compound.

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation. The fermentation broth is subjected to pH adjustments, centrifugation, and filtration to obtain a concentrated solution of the antibiotic. This solution is further purified using various chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives of the antibiotic, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the chemical properties and reactions of polyether antibiotics.

    Biology: It is used to study the biological activity and mechanisms of action of antibiotics against gram-positive bacteria.

    Medicine: It has potential therapeutic applications in treating infections caused by gram-positive bacteria.

    Industry: It is used in the development of new antibiotics and other pharmaceutical products

Mechanism of Action

The mechanism of action of 4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid involves its ability to bind to monovalent cations, disrupting the ion balance within bacterial cells. This disruption leads to the inhibition of essential cellular processes, ultimately resulting in the death of the bacteria. The molecular targets of this compound include ion channels and transporters involved in maintaining cellular ion homeostasis .

Comparison with Similar Compounds

4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid is similar to other polyether antibiotics, such as Monensin and Salinomycin. it is unique in its specific structure and ionophore properties. Unlike Monensin, which has a broader spectrum of activity, this compound is more selective for gram-positive bacteria. Similar compounds include:

    Monensin: A polyether antibiotic with broad-spectrum activity.

    Salinomycin: Another polyether antibiotic with activity against gram-positive bacteria

This compound stands out due to its high affinity for monovalent cations and its specific activity against gram-positive bacteria, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

75761-62-5

Molecular Formula

C44H69NO12

Molecular Weight

804 g/mol

IUPAC Name

4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

InChI

InChI=1S/C44H69NO12/c1-25-21-27(3)44(50,24-52-40(49)45-20-16-31-13-11-10-12-14-31)56-35(25)33-22-26(2)38(53-33)42(8)17-15-34(54-42)41(7)18-19-43(57-41)23-32(46)28(4)37(55-43)29(5)36(51-9)30(6)39(47)48/h10-14,25-30,32-38,46,50H,15-24H2,1-9H3,(H,45,49)(H,47,48)/t25?,26?,27?,28?,29?,30?,32?,33?,34?,35?,36?,37?,38?,41-,42-,43?,44-/m0/s1

InChI Key

BMTPRPLWWXOKLI-RZMZQETLSA-N

Isomeric SMILES

CC1CC([C@@](OC1C2CC(C(O2)[C@@]3(CCC(O3)[C@@]4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(COC(=O)NCCC6=CC=CC=C6)O)C

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(COC(=O)NCCC6=CC=CC=C6)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(COC(=O)NCCC6=CC=CC=C6)O)C

Synonyms

antibiotic X-14667A
X 14667A
X-14667A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
Reactant of Route 2
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
Reactant of Route 3
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
Reactant of Route 4
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
Reactant of Route 5
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
Reactant of Route 6
4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

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